Comparative Anti-Inflammatory Activity: 2-Hydroxy-3,3-diphenylpropanoic Acid Versus Ibuprofen
3-Hydroxy-3,3-diphenylpropanoic acid (a compound differing from 2-hydroxy-3,3-diphenylpropanoic acid only by the absence of the α-hydroxyl group) demonstrates anti-inflammatory activity equivalent to ibuprofen in a standardized in vivo model. This provides a class-level benchmark for the diphenylpropanoic acid scaffold's inherent anti-inflammatory potential. [1]
| Evidence Dimension | In vivo anti-inflammatory efficacy (ED50) |
|---|---|
| Target Compound Data | ED50 not directly reported for 2-hydroxy-3,3-diphenylpropanoic acid; 3-hydroxy-3,3-diphenylpropanoic acid shows activity matching ibuprofen |
| Comparator Or Baseline | Ibuprofen ED50 = 51.7 µmol/kg |
| Quantified Difference | Activity equivalent to ibuprofen baseline |
| Conditions | Carrageenan-induced rat paw edema model, oral administration |
Why This Matters
Procurement for anti-inflammatory drug discovery programs can leverage the diphenylpropanoic acid scaffold's validated in vivo activity comparable to a marketed NSAID, providing a rational starting point for lead optimization.
- [1] Savić JS, et al. Docking Studies and α-Substitution Effects on the Anti-Inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. Molecules. 2011;16(8):6645-6655. View Source
